2-((4-Chlorophenyl)(phenyl)amino)aceticacid
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Overview
Description
2-((4-Chlorophenyl)(phenyl)amino)acetic acid is an organic compound that features a combination of a chlorophenyl group and a phenyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)(phenyl)amino)acetic acid typically involves the condensation of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)(phenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
2-((4-Chlorophenyl)(phenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the phenylamino group.
Phenylacetic acid: Similar in structure but lacks the chlorophenyl group.
2-((4-Bromophenyl)(phenyl)amino)acetic acid: Similar but with a bromine atom instead of chlorine.
Uniqueness
2-((4-Chlorophenyl)(phenyl)amino)acetic acid is unique due to the presence of both chlorophenyl and phenyl groups attached to the amino acetic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(N-(4-chlorophenyl)anilino)acetic acid |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-8-13(9-7-11)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
InChI Key |
FZZZUUBUNOHMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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